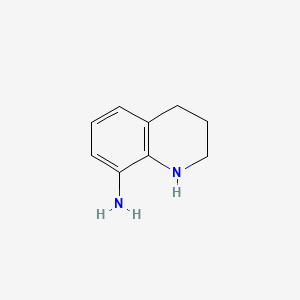

1,2,3,4-Tetrahydroquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILSBXJJIIFDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068900 | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54012-92-9 | |

| Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

Abstract

This compound is a pivotal scaffold in medicinal chemistry, serving as a crucial building block for a variety of pharmacologically active agents, notably as a component of CXCR4 antagonists.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, designed for researchers, chemists, and drug development professionals. We will dissect two core strategies: a direct, one-pot catalytic hydrogenation and a stepwise reduction-hydrogenation sequence. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern reaction outcomes, ensuring both scientific rigor and practical applicability.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound (THQ-8-amine) hinges on the formation of the quinoline core and the subsequent, carefully controlled reduction of two distinct functionalities: the aromatic nitro group and the heterocyclic pyridine ring. A logical retrosynthetic analysis identifies 8-nitroquinoline as the key strategic precursor.

Caption: Comparison of primary synthetic strategies.

Synthesis of the Key Precursor: 8-Nitroquinoline

The foundational step for both strategies is securing the 8-nitroquinoline precursor. The most traditional method involves the direct electrophilic nitration of quinoline.

Mechanism: The reaction of quinoline with a nitrating mixture (typically nitric and sulfuric acids) results in the electrophilic substitution of a nitro group onto the electron-rich benzene ring. This process, however, is not regioselective and yields a mixture of 5-nitroquinoline and the desired 8-nitroquinoline. [2] Challenge & Causality: The directing effects of the heterocyclic nitrogen atom and the reaction conditions lead to the formation of both isomers. The separation of this mixture is the primary challenge of this step and is typically achieved through fractional distillation or sublimation, exploiting the different physical properties of the isomers. [2]

Part I: The Recommended Approach (Strategy A) - Direct Catalytic Hydrogenation

This single-step conversion is the preferred industrial and laboratory method due to its efficiency and reduced workup. It leverages a heterogeneous catalyst to perform two distinct reductions in one pot.

Mechanistic Rationale

The transformation relies on a catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C), and a hydrogen source (H₂ gas). [3][4]The reaction is believed to proceed in a sequential manner on the catalyst surface:

-

Nitro Group Reduction: The highly reducible nitro group is rapidly converted to the corresponding amine. This is a well-established transformation using platinum or palladium catalysts. [5]2. Pyridine Ring Hydrogenation: Subsequently, the pyridine portion of the resulting 8-aminoquinoline is hydrogenated to the saturated piperidine ring, yielding the final tetrahydroquinoline product. Pd/C is known to be particularly effective for the chemoselective hydrogenation of the nitrogen-containing ring in quinoline systems. [4] The choice of catalyst and reaction conditions (pressure, temperature) is critical to ensure both reactions go to completion without over-reduction of the benzene ring.

Detailed Experimental Protocol

This protocol is adapted from a proven procedure for a closely related substrate, 6-methoxy-8-nitroquinoline, demonstrating the viability of this one-pot reaction. [3] Reaction Scheme: 8-Nitroquinoline → this compound

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

|---|---|---|---|---|

| 8-Nitroquinoline | 174.16 | 10.0 g | 57.4 | Starting Material |

| Platinum(IV) oxide (PtO₂) | 227.08 | 0.25 g | - | Catalyst |

| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |

| Hydrogen (H₂) | 2.02 | 50-60 psi | - | Reducing Agent |

Step-by-Step Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 8-nitroquinoline (10.0 g, 57.4 mmol) and methanol (150 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (0.25 g) to the suspension.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-60 psi.

-

Reaction: Begin vigorous agitation (shaking or stirring) and maintain the hydrogen pressure at 50-60 psi. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is generally complete within 3-5 hours.

-

Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

-

Trustworthiness Note: The Celite pad is crucial for safely and completely removing the fine catalyst particles. The filter cake should not be allowed to dry in the air, as it can be pyrophoric. It should be quenched with water.

-

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Part II: The Stepwise Approach (Strategy B)

While less efficient, this strategy offers discrete control over each reduction step and may be useful if the direct hydrogenation proves problematic for a specifically substituted precursor.

Step 1: Reduction of 8-Nitroquinoline to 8-Aminoquinoline

This step focuses solely on the conversion of the nitro group to an amine. While classic methods use tin and HCl, a more modern and high-yielding approach utilizes a hydrogen sulfide source. [2][6] Protocol: Hydrosulfide Reduction [6]

-

Setup: In a round-bottom flask, suspend 3,4-dimethyl-8-nitroquinoline (as a model substrate, 0.025 mol) in ethanol (50 mL) and add ammonium chloride (0.2 mol).

-

Heating: Heat the mixture to 60-70 °C.

-

Reagent Addition: Slowly add a 30% aqueous solution of sodium hydrosulfide (0.1 mol) over 30 minutes, maintaining the temperature. The pH should be controlled within the range of 8.0 to 9.5 for optimal results.

-

Reaction: Hold the reaction at 60-70 °C for two hours after the addition is complete.

-

Isolation: After cooling, the product can be isolated by standard extraction procedures, yielding 8-aminoquinoline with reported yields often in the 85-95% range. [6]

Step 2: Hydrogenation of 8-Aminoquinoline

The final step involves the selective hydrogenation of the pyridine ring. Palladium on carbon is an excellent catalyst for this purpose, as it preferentially reduces the heterocyclic ring over the carbocyclic (benzene) ring under controlled conditions. [4] Protocol: Catalytic Hydrogenation of the Ring [4][7]

-

Setup: Dissolve 8-aminoquinoline (10.0 g, 69.4 mmol) in a suitable solvent like ethanol or methanol (150 mL) in a high-pressure hydrogenation vessel.

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (approx. 0.5 g, 5 wt%).

-

Hydrogenation: Seal the vessel, purge with nitrogen and then hydrogen, and pressurize with H₂ (typically 50-100 psi).

-

Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

-

Workup: The workup follows the same procedure as in Strategy A: depressurize, purge, filter through Celite® to remove the catalyst, and concentrate the solvent to obtain the final product.

Conclusion

The synthesis of this compound is most efficiently achieved via a direct, one-pot catalytic hydrogenation of 8-nitroquinoline (Strategy A). This method, utilizing catalysts like PtO₂ or Pd/C, offers superior step economy and simplifies purification, making it the recommended route for both laboratory and scale-up applications. The stepwise approach, while valid, introduces additional operations and potential for yield loss. A thorough understanding of the reaction mechanisms and careful control over catalytic conditions are paramount to successfully producing this key synthetic intermediate for advanced pharmaceutical research.

References

- Vertex AI Search. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved January 2, 2026, from [Link]

-

Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved January 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-amino-1,2,3,4-tetrahydro-6-methoxyquinoline. Retrieved January 2, 2026, from [Link]

-

Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US3347864A - Production of aminoquinolines.

-

PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved January 2, 2026, from [Link]

-

Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Retrieved January 2, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved January 2, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. Retrieved January 2, 2026, from [Link]

Sources

- 1. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]

- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroquinolin-8-amine

In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. This compound, a bicyclic aromatic amine, is a prime example of such a "privileged scaffold." Its rigid structure, combined with the reactive potential of the C8-primary amine, makes it a highly valuable starting material for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, reactivity, and applications, with a particular focus on its pivotal role in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for leveraging its full potential in creating next-generation pharmaceuticals and fine chemicals.[1][2]

Core Chemical and Physical Characteristics

The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. Its structure consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a tetrahydroquinoline), with a primary amine substituent at the 8th position of the aromatic ring.

| Property | Value | Source |

| CAS Number | 54012-92-9 | [3] |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | White or colorless to yellow/orange solid/liquid | [2] |

| Melting Point | 13 °C (approx.) | [2] |

| Boiling Point | 251 °C (for the parent 1,2,3,4-tetrahydroquinoline) | [2] |

| Density | 1.06 g/mL (for the parent 1,2,3,4-tetrahydroquinoline) |

Note: Some physical properties are listed for the parent compound, 1,2,3,4-tetrahydroquinoline, as specific data for the 8-amino derivative can be limited. These values provide a close approximation.

The compound's stability is a key consideration. Like many aromatic amines, it can be sensitive to light and air, potentially leading to discoloration over time. Therefore, storage in a cool, dark, and inert environment is recommended to maintain its purity.[4]

Spectroscopic Fingerprint: A Guide to Identification

Accurate characterization is paramount in research and development. The following spectroscopic data provide a definitive signature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative for structural elucidation. Protons on carbons adjacent to the nitrogen atom are deshielded and appear further downfield than typical alkane protons.[5]

-

Aromatic Protons (Ar-H): Expect signals in the ~6.5-7.5 ppm region. The substitution pattern will lead to distinct splitting patterns (doublets, triplets) that can confirm the position of the amine.

-

Amine Protons (NH₂): A broad signal, typically in the 3.5-5.0 ppm range, which can exchange with D₂O, causing the signal to disappear.[6]

-

Aliphatic Protons (CH₂): The four methylene groups of the saturated ring will appear as multiplets in the ~1.8-3.5 ppm range. The protons on the carbon adjacent to the nitrogen (C2) will be the most downfield in this group.[6]

-

Secondary Amine Proton (N-H): A signal in the 3.0-4.0 ppm range.

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

Aromatic Carbons: Signals will appear in the ~110-150 ppm range. The carbon attached to the primary amine (C8) will be significantly shifted.

-

Aliphatic Carbons: Carbons in the saturated ring will resonate in the ~20-50 ppm region, with the carbon adjacent to the nitrogen (C2) being the most downfield.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. As a primary aromatic amine fused to a secondary aliphatic amine, this compound will exhibit several characteristic peaks.[5][7]

-

N-H Stretching (Primary Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[5]

-

N-H Stretching (Secondary Amine): A single, weaker band around 3350-3310 cm⁻¹ from the N-H bond in the saturated ring.[7]

-

C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals will appear just below 3000 cm⁻¹.

-

N-H Bending (Primary Amine): A characteristic bend is observed around 1580-1650 cm⁻¹.[7]

-

C-N Stretching (Aromatic): A strong band in the 1250-1335 cm⁻¹ region.[7]

-

N-H Wagging: A broad, strong band between 665-910 cm⁻¹ is characteristic of primary and secondary amines.[7]

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound stems from its predictable and versatile reactivity, which is dominated by the primary amine group.

Synthetic Pathways

The synthesis of the tetrahydroquinoline core is well-established, often involving the hydrogenation of the corresponding quinoline derivative using catalysts like Palladium on carbon (Pd/C).[8][9] More advanced "domino" or "cascade" reactions, which form multiple bonds in a single operation, have also been developed for efficient synthesis.[8] For chiral applications, asymmetric hydrogenation methods are employed to produce specific enantiomers.[10]

A common laboratory-scale synthesis for a derivative, (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, involves a multi-step process that highlights key organic reactions.

Experimental Protocol: Synthesis of (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Causality: This protocol exemplifies a robust method for creating a chiral, N-methylated analog, a common intermediate. The process uses reductive amination twice, a highly reliable method for forming C-N bonds, and a chiral auxiliary to establish stereochemistry.

-

Initial Reductive Amination: 5,6,7,8-tetrahydroquinolin-8-one is reacted with a chiral amine, such as (S)-1-(4-methoxyphenyl)ethan-1-amine, under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step forms the C8-N bond and sets the desired stereochemistry.[11]

-

Second Reductive Amination (N-Methylation): The resulting secondary amine is then reacted with formaldehyde, again in the presence of a reducing agent like sodium triacetoxyborohydride. This efficiently adds the methyl group to the nitrogen.[12]

-

Deprotection: The chiral auxiliary (the p-methoxybenzyl group) is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final primary amine product.[12]

-

Purification: The final product is purified, often through crystallization or column chromatography, to achieve high diastereoselectivity and overall yield.[11]

Caption: Synthetic workflow for an N-methylated chiral analog.

Key Reactivity Patterns

The primary amine at the C8 position is a nucleophilic and basic center, governing the molecule's reactivity.

-

Reductive Amination: As seen in the synthesis, the amine readily reacts with aldehydes and ketones in the presence of a reducing agent to form more complex secondary or tertiary amines. This is a cornerstone reaction for building out drug candidates.[12][13]

-

Acylation: The amine can be easily acylated with acid chlorides or anhydrides to form amides.

-

Ligand Formation: The nitrogen atoms can act as ligands, coordinating with transition metals to form catalysts used in asymmetric synthesis, such as in asymmetric transfer hydrogenation reactions.[10]

Pivotal Role in Drug Discovery: Targeting the CXCR4 Receptor

This compound and its derivatives are particularly prominent as building blocks for antagonists of the CXCR4 chemokine receptor.[11][12][13]

The CXCR4/CXCL12 Signaling Axis:

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates downstream signaling pathways. These pathways regulate crucial cellular processes like cell survival, proliferation, and migration (chemotaxis).[13] In many forms of cancer, tumor cells dramatically overexpress CXCR4. This hijacking of the CXCR4/CXCL12 axis promotes tumor growth, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis to other parts of the body.[12][13]

Mechanism of Action for Antagonists:

CXCR4 antagonists developed from the this compound scaffold function by binding to the CXCR4 receptor and physically blocking the CXCL12 ligand from docking. This inhibition disrupts the pro-survival signaling cascades within the cancer cell, potentially leading to reduced tumor viability and preventing metastasis.[13] The tetrahydroquinoline core provides a rigid and structurally ideal framework to position other functional groups for optimal interaction with the receptor binding pocket.

Caption: Inhibition of the CXCR4 signaling pathway by an antagonist.

Beyond oncology, the tetrahydroquinoline scaffold is fundamental to a wide array of active pharmaceutical ingredients (APIs) targeting conditions like neurological disorders.[1][2] Its versatility ensures its continued relevance in drug discovery pipelines.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is critical. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[4][14][15]

| Hazard Category | Precautionary Statement |

| Acute Toxicity | Toxic if swallowed.[15] |

| Skin Contact | Causes skin irritation/burns. Wear protective gloves and clothing.[14][16] |

| Eye Contact | Causes serious eye irritation/damage. Wear safety goggles or a face shield.[14][16] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood.[16] |

| Long-term Effects | May cause cancer. Obtain special instructions before use.[15] |

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Store locked up and away from incompatible materials like strong oxidizing agents.[14]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined chemical properties, predictable reactivity, and proven success as a scaffold for high-value therapeutics, particularly CXCR4 antagonists, cement its importance in modern chemistry. For researchers in drug discovery and process development, mastering the synthesis, handling, and application of this compound opens doors to new possibilities in the fight against complex diseases.

References

-

Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (n.d.). National Institutes of Health (NIH). Available from: [Link]

-

Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2024-10-18). Organic Process Research & Development. Available from: [Link]

-

This compound. (n.d.). MySkinRecipes. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). Royal Society of Chemistry. Available from: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Molecules. Available from: [Link]

-

Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2024-10-18). ACS Publications. Available from: [Link]

-

The Crucial Role of 1,2,3,4-Tetrahydroquinoline as a Pharmaceutical Intermediate. (2025-12-19). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Tetrahydroquinoline. (n.d.). Wikipedia. Available from: [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI. Available from: [Link]

-

1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. (2008-10-09). The Journal of Organic Chemistry. Available from: [Link]

-

IR: amines. (n.d.). University of Calgary. Available from: [Link]

-

24.10: Spectroscopy of Amines. (2024-03-24). Chemistry LibreTexts. Available from: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Available from: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019-05-01). Spectroscopy Online. Available from: [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes. (n.d.). Fiveable. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinolin-8-amine

Preamble: Navigating a Data-Scarce Landscape

In the realm of drug discovery and materials science, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] 1,2,3,4-Tetrahydroquinolin-8-amine (CAS 54012-92-9), with its strategic amino functionalization on the aromatic ring, represents a key building block for the synthesis of novel pharmaceutical agents and functional materials.[2][3] Its molecular formula is C₉H₁₂N₂ with a molecular weight of 148.21 g/mol .[2]

A thorough review of the scientific literature reveals a conspicuous absence of published, experimentally-verified spectroscopic data sets for this compound. This guide, therefore, adopts a predictive and pedagogical approach. As a self-validating system, it is designed to empower researchers by:

-

Establishing a robust spectroscopic baseline using the well-characterized parent molecule, 1,2,3,4-Tetrahydroquinoline.

-

Applying first principles of spectroscopy to predict the spectral features of this compound.

-

Providing detailed, field-proven protocols for acquiring and interpreting the necessary spectroscopic data, should a researcher synthesize or procure this compound.

This document serves not as a mere repository of data, but as a strategic workflow for the comprehensive structural elucidation of this and similar molecules.

The Foundational Scaffold: Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline

To understand the target molecule, we must first master its core. 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) provides the essential spectral landmarks upon which the effects of the 8-amino group will be superimposed.[4][5]

Mass Spectrometry (MS) of 1,2,3,4-Tetrahydroquinoline

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For the parent scaffold, electron ionization (EI) is a common technique.

-

Expected Molecular Ion (M⁺•): The molecular weight is 133.19 g/mol .[6] A high-resolution mass spectrum would show a molecular ion peak at m/z ≈ 133.0891.

-

Key Fragmentation: A characteristic fragmentation pattern involves the loss of a hydrogen atom to form a stable quinolinium-type cation at m/z 132.[6] Another significant fragment often appears at m/z 117, corresponding to the loss of a methyl group followed by rearrangement or the loss of ethylene from the saturated ring.

Infrared (IR) Spectroscopy of 1,2,3,4-Tetrahydroquinoline

IR spectroscopy identifies the functional groups present. As a secondary amine, 1,2,3,4-Tetrahydroquinoline exhibits characteristic vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality |

| N-H Stretch | ~3380 | Medium | Vibration of the secondary amine N-H bond.[7] |

| Aromatic C-H Stretch | ~3020 | Weak | Stretching of C-H bonds on the benzene ring.[7] |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Stretching of C-H bonds in the saturated heterocyclic ring. |

| C=C Stretch (Aromatic) | 1500-1610 | Strong | Benzene ring skeletal vibrations.[7] |

| C-N Stretch | 1250-1335 | Medium-Strong | Stretching of the aromatic amine C-N bond.[8] |

| Aromatic C-H Bend | 742 | Strong | Out-of-plane bending for the ortho-disubstituted aromatic ring.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2,3,4-Tetrahydroquinoline

NMR provides the most detailed map of the molecular structure, revealing the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom.

¹H NMR (Proton NMR): The spectrum is characterized by distinct aliphatic and aromatic regions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C5-H, C6-H, C7-H, C8-H) | 6.4 - 7.1 | Multiplets | 4H |

| N-H | ~3.6 | Broad Singlet | 1H |

| C2-H₂ (adjacent to N) | ~3.3 | Triplet | 2H |

| C4-H₂ (adjacent to Ar) | ~2.7 | Triplet | 2H |

| C3-H₂ (aliphatic) | ~1.9 | Multiplet | 2H |

¹³C NMR (Carbon NMR): The spectrum shows signals for all nine carbon atoms, differentiated by their electronic environments.[9]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C8a (Ar, adjacent to N) | ~145 |

| C4a (Ar) | ~129 |

| C7 (Ar) | ~127 |

| C5 (Ar) | ~121 |

| C6 (Ar) | ~117 |

| C8 (Ar) | ~114 |

| C2 (Aliphatic, adjacent to N) | ~42 |

| C4 (Aliphatic, adjacent to Ar) | ~27 |

| C3 (Aliphatic) | ~22 |

Predictive Analysis: Spectroscopic Data of this compound

The introduction of a primary amino (-NH₂) group at the C-8 position is a significant perturbation that will systematically alter the spectra. The -NH₂ group is a strong electron-donating group through resonance and will primarily influence the adjacent aromatic ring and the overall electronic structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight is 148.21 g/mol . The molecular ion peak will appear at m/z 148. A high-resolution mass spectrum would confirm the elemental composition of C₉H₁₂N₂.

-

Key Fragmentation: The fragmentation will likely be directed by the two amine groups. Expect to see a strong M-1 peak (m/z 147) from the loss of a hydrogen atom. Loss of NH₂ (m/z 132) or cleavage of the aliphatic ring are also probable fragmentation pathways.

Predicted Infrared (IR) Spectrum

The IR spectrum will be a composite of the parent scaffold and the new primary amine group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality & Expected Changes |

| Primary N-H Stretch | ~3350 & ~3450 | Medium | NEW: Symmetric and asymmetric stretches of the primary -NH₂ group.[8] |

| Secondary N-H Stretch | ~3380-3400 | Medium | Shifted slightly due to electronic changes. |

| Aromatic C-H Stretch | ~3020 | Weak | Largely unchanged. |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Largely unchanged. |

| N-H Bend (Scissoring) | ~1600-1650 | Medium-Strong | NEW: Bending vibration of the primary amine, may overlap with C=C stretches.[8] |

| C=C Stretch (Aromatic) | 1500-1610 | Strong | Pattern and position may shift due to electron donation from the -NH₂ group. |

| C-N Stretch | 1250-1335 | Strong | Will show contributions from both the secondary and primary aromatic C-N bonds. |

| Aromatic C-H Bend | 750-810 | Strong | The substitution pattern changes from ortho-disubstituted to 1,2,3-trisubstituted, altering the out-of-plane bending vibrations. |

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The electron-donating -NH₂ group will cause significant upfield (lower ppm) shifts for the protons and carbons on the aromatic ring, particularly those ortho and para to its position.

Predicted ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Change |

| C5-H | ~6.8 | Doublet | Ortho to the electron-donating secondary amine (N1), expected to be the most downfield aromatic proton. |

| C6-H | ~6.5 | Triplet (dd) | Para to N1 and meta to the new -NH₂ group, will be shifted upfield. |

| C7-H | ~6.2 | Doublet | Ortho to the strongly electron-donating -NH₂ group, predicted to be significantly shifted upfield. |

| Primary -NH₂ | ~4.5 | Broad Singlet | New signal for the primary amine protons. |

| N1-H | ~3.7 | Broad Singlet | Largely unchanged environment. |

| C2-H₂ | ~3.3 | Triplet | Minor changes expected. |

| C4-H₂ | ~2.7 | Triplet | Minor changes expected. |

| C3-H₂ | ~1.9 | Multiplet | Minor changes expected. |

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Change |

| C8 (Ar, attached to -NH₂) | ~140 | NEW: Direct attachment to nitrogen causes a strong downfield shift. |

| C8a (Ar, adjacent to N1) | ~146 | Minor change. |

| C4a (Ar) | ~120 | Upfield shift: Para to the new electron-donating -NH₂ group. |

| C7 (Ar) | ~110 | Significant upfield shift: Ortho to the new -NH₂ group. |

| C5 (Ar) | ~122 | Minor change. |

| C6 (Ar) | ~115 | Upfield shift: Meta to the new -NH₂ group. |

| C2 (Aliphatic) | ~42 | No significant change. |

| C4 (Aliphatic) | ~27 | No significant change. |

| C3 (Aliphatic) | ~22 | No significant change. |

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standard methodologies for acquiring high-quality spectroscopic data. Adherence to these steps ensures data integrity and reproducibility.

Workflow for Structural Elucidation

The logical flow of analysis is crucial for unambiguous structure confirmation. This workflow ensures that each piece of data builds upon the last.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-quinolin-8-ylamine | 54012-92-9 | ECA01292 [biosynth.com]

- 3. This compound;54012-92-9, CasNo.54012-92-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

1,2,3,4-Tetrahydroquinolin-8-amine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2,3,4-Tetrahydroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry, serving as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A definitive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for determining the crystal structure of this compound. While a published crystal structure for this specific amine is not currently available in open databases, this document outlines the complete experimental and computational workflow required to elucidate it, drawing upon established protocols and data from closely related analogues.

Introduction: The Significance of Structural Elucidation

The tetrahydroquinoline moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds with applications as antimalarials, antipsychotics, and estrogen receptor modulators.[2] The precise spatial arrangement of the atoms within this compound, including bond lengths, bond angles, and torsion angles, dictates its physicochemical properties and its ability to interact with biological targets.[3]

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a molecule.[3][4] The resulting structural data provides invaluable insights into:

-

Molecular Conformation: Understanding the preferred shape of the molecule in the solid state.

-

Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that govern molecular packing.[5]

-

Absolute Stereochemistry: Unequivocally determining the configuration of chiral centers.

This information is critical for computational modeling, virtual screening, and the design of next-generation analogues with improved efficacy and selectivity.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure is a multi-step endeavor requiring careful planning and execution. The following sections detail the critical stages, from obtaining suitable crystalline material to the final refinement of the atomic model.

Synthesis and Crystallization: The Crucial First Step

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[6] For this compound, a synthetic route would first be established, potentially involving the reduction of 8-nitroquinoline. Numerous synthetic protocols for tetrahydroquinolines have been reported and can be adapted for this purpose.[7][8]

Once the pure compound is obtained, the next challenge is to grow single crystals of suitable size and quality (ideally >20 µm in all dimensions).[4] Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to a slow increase in concentration and crystal growth.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.

A systematic screening of various solvents and solvent combinations is essential to identify optimal crystallization conditions.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[4] For organic compounds containing primarily light atoms, copper radiation is often preferred for determining absolute stereochemistry.[4]

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[9] The intensity and position of the diffracted spots contain the information needed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[10]

Structure Solution and Refinement

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model.[3]

This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.[3] The refinement process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Structural Features of the Tetrahydroquinoline Core

Based on the crystal structures of related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, we can anticipate key structural features of this compound.[2][11]

-

Ring Conformation: The heterocyclic ring is expected to adopt a half-chair conformation.[2][11]

-

Intermolecular Interactions: The presence of the primary amine at the 8-position provides a strong hydrogen bond donor, which will likely dominate the crystal packing through N-H···N or N-H···(acceptor) interactions.

The precise details of these features can only be confirmed through experimental structure determination.

Data Presentation and Visualization

A comprehensive crystallographic analysis will generate a wealth of data. This information is best presented in a clear and concise manner to facilitate understanding and comparison.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C₉H₁₂N₂ |

| Formula Weight | 148.21 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | To be determined |

| Density (calculated) | g/cm³ |

| Absorption Coefficient (µ) | mm⁻¹ |

| F(000) | |

| Crystal Size | mm |

| Theta range for data collection | ° |

| Index Ranges | h, k, l |

| Reflections collected | |

| Independent reflections | |

| R_int | |

| Completeness to theta | % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

| Largest diff. peak and hole | e.Å⁻³ |

Experimental Workflow Diagram

Caption: The experimental workflow for determining the crystal structure of a small molecule.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Conclusion

The determination of the crystal structure of this compound is an essential step in advancing its development as a valuable building block in medicinal chemistry. This guide has outlined the necessary experimental and computational procedures to achieve this goal. The resulting structural information will provide a solid foundation for future drug design efforts, enabling the creation of more potent and selective therapeutic agents.

References

- Fujii, K., & Uekusa, H. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Nihon Kessho Gakkaishi, 53(3), 163-169.

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- Pan, Z., Cheung, E. Y., Harris, K. D. M., Constable, E. C., & Housecroft, C. E. (2005). Structure determination of N,N′,N′′-tributyldiindolocarbazole from laboratory X-ray powder diffraction data. Crystal Growth & Design, 5(5), 2084-2086.

- Jeyaseelan, A., et al. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline.

- MDPI. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5732.

- Jeyaseelan, A., et al. (2014). Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1283.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Cuffin-Munday, E. (2025). Dalton Transactions Blog.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(4), 515-535.

- El Kharrat, S., Laurent, P., & Boiteau, L. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives.

- MDPI. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347-14375.

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- National Institutes of Health. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.

-

Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2,3,4-Tetrahydroquinolin-7-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-1-amine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mkuniversity.ac.in [mkuniversity.ac.in]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 6. excillum.com [excillum.com]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

reactivity and stability of 1,2,3,4-Tetrahydroquinolin-8-amine

An In-Depth Technical Guide to the Reactivity and Stability of 1,2,3,4-Tetrahydroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its prevalence in biologically active compounds, including potent CXCR4 antagonists and potential treatments for neurodegenerative diseases, underscores the importance of a deep understanding of its chemical behavior.[2][3] This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights into its handling, synthetic transformations, and degradation pathways to empower researchers in drug discovery and development.

Core Physicochemical and Structural Characteristics

This compound, often utilized as a chiral synthon (e.g., the (S)-enantiomer), possesses a unique bicyclic structure combining an electron-rich aromatic ring with a saturated heterocyclic amine. This fusion dictates its chemical personality, characterized by two distinct nucleophilic nitrogen centers: a primary aromatic amine at the C8 position and a secondary alicyclic amine within the tetrahydroquinoline core.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| Appearance | Pale-yellow oil (may vary) | [5] |

| CAS Number | 54012-92-9 | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synthesis and Structural Elucidation

The preparation of enantiopure this compound is crucial for its application in asymmetric synthesis and as a chiral building block in pharmaceuticals. A common and effective strategy involves the resolution of a racemic precursor or an asymmetric synthesis route.

A representative synthetic approach is the resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, followed by conversion to the corresponding amine.[5] This multi-step process ensures high enantiomeric purity, which is critical for achieving desired pharmacological activity and minimizing off-target effects.

Caption: Key reactivity pathways of this compound.

Stability and Degradation Profile

The stability of this compound is a critical consideration for its synthesis, purification, storage, and formulation. Its primary liability is its susceptibility to oxidation.

Oxidative Instability

The tetrahydroquinoline ring system is prone to dehydrogenation to form the more thermodynamically stable aromatic quinoline. [6]This process can be accelerated by:

-

Atmospheric Oxygen: Prolonged exposure to air can lead to gradual oxidation.

-

Light: Photochemical processes can initiate oxidation.

-

Metal Catalysts: Trace metal impurities can catalyze dehydrogenation. For instance, copper-catalyzed systems are known to efficiently promote this oxidation. [7] This degradation is not merely a loss of material but a change in the core scaffold, which drastically alters the molecule's three-dimensional shape, electronics, and biological activity. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light are paramount.

Caption: Primary oxidative degradation pathway leading to aromatization.

Experimental Protocols

The following protocols are provided as validated starting points for common synthetic and analytical procedures.

Protocol: Reductive Amination

This protocol describes a typical procedure for the N-alkylation of the C8-amine with an aldehyde, adapted from methodologies used in the synthesis of CXCR4 antagonists. [8] Objective: To synthesize an N-alkylated derivative of (S)-1,2,3,4-Tetrahydroquinolin-8-amine.

Materials:

-

(S)-1,2,3,4-Tetrahydroquinolin-8-amine (1.0 equiv)

-

Aldehyde of interest (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1,2,3,4-Tetrahydroquinolin-8-amine and dissolve in anhydrous DCM.

-

Add the aldehyde of interest to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride in portions over 5-10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures a smooth reaction.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: Stability Assessment by HPLC

Objective: To assess the oxidative stability of this compound in solution.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or formic acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.

-

Sample Preparation: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water). Prepare multiple vials.

-

Time Zero (T₀) Analysis: Immediately inject one of the freshly prepared samples into the HPLC to obtain the initial purity profile.

-

Incubation: Store the remaining vials under defined conditions:

-

Condition A (Control): Capped tightly, protected from light, at 4°C.

-

Condition B (Stress): Uncapped or loosely capped to allow air exposure, on a benchtop exposed to ambient light and temperature.

-

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject a sample from each condition onto the HPLC.

-

Data Analysis:

-

Integrate the peak area of the parent compound and any new peaks that appear.

-

Calculate the percentage of the parent compound remaining at each time point relative to T₀.

-

Identify the major degradant peak, which is likely to be 8-aminoquinoline, by comparing its retention time to a standard or by LC-MS analysis.

-

Safe Handling and Storage

Adherence to proper safety and storage protocols is essential to maintain the integrity of the compound and ensure user safety.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. [9]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]Avoid formation of dust and aerosols. [9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [9]A recommended temperature range is 2-8°C. [4]For long-term storage, blanketing with an inert gas like argon or nitrogen is highly advisable to prevent oxidation.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a molecule of significant strategic value in modern drug discovery. Its utility is defined by the versatile reactivity of its C8-primary amine, which serves as a prime anchor point for synthetic elaboration. However, this utility is counterbalanced by the inherent oxidative instability of the tetrahydroquinoline core. A thorough understanding of these competing characteristics—reactivity versus stability—is crucial. By employing the insights and protocols detailed in this guide, researchers can effectively harness the synthetic potential of this scaffold while mitigating its degradation, thereby accelerating the development of next-generation therapeutics.

References

- Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017).

- Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2024). Organic Process Research & Development.

- Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline. (2022). ChemicalBook.

- 1,2,3,4-Tetrahydroquinoline | C9H11N. PubChem.

- This compound. MySkinRecipes.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules.

- Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2024).

- 1,2,3,4-Tetrahydroquinoline 98 635-46-1. Sigma-Aldrich.

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). MDPI.

- 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. (2008). The Journal of Organic Chemistry.

- 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO. PubChem.

- Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017). PubMed.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). MDPI.

- Thermodynamics of tetrahydroquinoline oxidation. The detailed... (2023).

- 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2. PubChem.

- Advancing Organic Synthesis with 1,2,3,4-Tetrahydroquinoline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

- Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2012). MDPI.

- Synthesis of 1,2,3,4-Tetrahydroquinolines Including Angustureine and Congeneric Alkaloids. A Review. (2015).

- Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016).

- OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. (1995). Semantic Scholar.

- Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. (2025). PubMed.

- Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. (1989). PubMed.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC.

- Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. (2012).

Sources

- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Potential Biological Activities of 1,2,3,4-Tetrahydroquinolin-8-amine

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with significant pharmacological properties.[1] This guide focuses on a specific, highly promising derivative: 1,2,3,4-Tetrahydroquinolin-8-amine . This molecule and its analogues have emerged as a focal point for research in oncology, immunology, and potentially neuroprotection and infectious diseases. We will provide an in-depth exploration of its synthesis, key biological activities, and the mechanistic underpinnings of its therapeutic potential, complete with detailed experimental protocols for researchers in the field.

Introduction: The Significance of the this compound Core

The tetrahydroquinoline nucleus is a foundational motif in a vast array of bioactive molecules, from anticancer and anti-HIV agents to compounds targeting neurodegenerative disorders.[1][2] The strategic placement of an amine group at the 8-position confers unique chemical properties that are crucial for its biological interactions. This amino group acts as a key pharmacophoric feature, enabling critical hydrogen bonding and electrostatic interactions with biological targets.

Notably, the chiral center at the 8-position in substituted analogues allows for stereospecific interactions, a critical consideration in modern drug design. The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine, in particular, has been identified as a privileged scaffold for the development of potent antagonists for the CXCR4 receptor, a key player in cancer metastasis and inflammation.[3] This guide will dissect the multifaceted biological profile of this scaffold, offering both a high-level overview and granular, actionable detail for laboratory application.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step for any investigation. Multiple synthetic routes are available, often starting from quinoline itself or substituted anilines.

Foundational Synthesis of 8-Aminoquinoline

The precursor, 8-aminoquinoline, is typically synthesized via a classical nitration-reduction sequence.[2]

-

Nitration of Quinoline: Quinoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.

-

Isomer Separation: The resulting isomers are separated using standard chromatographic techniques.

-

Reduction of 8-Nitroquinoline: The isolated 8-nitroquinoline is then reduced to 8-aminoquinoline. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

Hydrogenation to this compound

To obtain the target scaffold, the aromatic quinoline ring of 8-aminoquinoline must be selectively reduced.

-

Catalytic Hydrogenation: A common and effective method is the catalytic hydrogenation of 8-aminoquinoline. This is typically performed using a catalyst such as Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina in an acidic solvent like acetic acid or ethanol with hydrochloric acid. The reaction is conducted under a hydrogen atmosphere until the uptake of hydrogen ceases.

Synthesis of Derivatives

Derivatives are often created to explore structure-activity relationships (SAR). A frequently used method is reductive amination, which allows for the introduction of various substituents onto the 8-amino group.[3][4]

-

Reductive Amination: This two-step, one-pot process involves reacting the primary amine of this compound with a ketone or aldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB).[3]

Caption: General synthetic pathways to the core scaffold and its derivatives.

Key Biological Activity I: Anticancer Properties

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the cervix (HeLa), ovary (A2780), and colon (HT-29).[5] The primary mechanisms underpinning this activity are the antagonism of the CXCR4 receptor and the induction of oxidative stress.

Mechanism of Action: CXCR4 Antagonism

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that is widely overexpressed in numerous cancer types.[3] Its endogenous ligand, CXCL12, promotes cancer cell proliferation, survival, angiogenesis, and metastasis.[6][7] Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine act as potent antagonists, blocking this signaling axis.[3]

Signaling Pathway:

-

Binding Blockade: The antagonist molecule occupies the orthosteric binding pocket of the CXCR4 receptor, preventing the binding of CXCL12.[8]

-

Inhibition of G-Protein Coupling: This blockade prevents the conformational change required for the receptor to couple with its intracellular G-proteins (primarily Gαi).

-

Downstream Signal Attenuation: Consequently, downstream signaling cascades are inhibited:

-

Gαi Pathway: Inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. The MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival, are suppressed.[7]

-

Gβγ Pathway: Inhibition of Phospholipase C (PLC) activation, leading to reduced production of IP3 and DAG. This blunts the release of intracellular calcium (Ca²⁺), a key event for cell migration.[7]

-

Caption: Simplified CXCR4 signaling pathway and its inhibition.

Mechanism of Action: Induction of Oxidative Stress

A distinct but potentially synergistic anticancer mechanism is the ability of 8-aminoquinoline derivatives to induce mitochondrial dysfunction by elevating levels of Reactive Oxygen Species (ROS).[5] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.

Key Events:

-

Mitochondrial Accumulation: The lipophilic nature of the compounds may facilitate their accumulation within mitochondria.

-

Disruption of Electron Transport Chain (ETC): Interaction with ETC complexes can lead to electron leakage and the formation of superoxide anions (O₂⁻).

-

ROS Cascade: Superoxide is converted to hydrogen peroxide (H₂O₂) and other highly reactive species.

-

Mitochondrial Permeability Transition: The surge in ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Apoptosis Induction: The collapse of ΔΨm and the release of pro-apoptotic factors (e.g., cytochrome c) from the mitochondria initiate the caspase cascade, leading to programmed cell death.

Quantitative Data on Anticancer Activity

The following table summarizes the reported cytotoxic activity of selected 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| (R)-Derivative 1 | A2780 | Ovarian Carcinoma | 5.2 ± 0.5 | [5] |

| (R)-Derivative 1 | HeLa | Cervix Carcinoma | 6.8 ± 0.9 | [5] |

| (R)-Derivative 1 | HT-29 | Colorectal Adenocarcinoma | 8.1 ± 1.1 | [5] |

| (S)-Derivative 2 | MSTO-211H | Biphasic Mesothelioma | 7.5 ± 0.8 | [5] |

| (S)-Derivative 2 | CEM | T-lymphocyte | 9.3 ± 1.2 | [5] |

Note: Compound IDs are generalized from the referenced literature for illustrative purposes.

Experimental Protocols

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with intact membrane potentials.

-

Cell Seeding: Plate cancer cells (e.g., A2780) in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of the test compound for the desired duration (e.g., 24 hours). Include an untreated control (vehicle, e.g., 0.1% DMSO) and a positive control for depolarization (e.g., 20-50 µM FCCP for 15-30 minutes).[9]

-

TMRE Staining: Prepare a 200 nM working solution of TMRE in pre-warmed, serum-free culture medium. Remove the drug-containing medium from the wells. Add 100 µL of the TMRE working solution to each well.[9]

-

Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.[9]

-

Wash: Gently aspirate the TMRE solution. Wash cells 2-3 times with 100 µL of pre-warmed PBS or assay buffer.[10]

-

Fluorescence Measurement: Add 100 µL of PBS or assay buffer to each well. Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[10]

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control to determine the percentage loss of ΔΨm.

This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Compound Treatment: Treat cells with the test compound for the desired time (e.g., 6 hours). Include an untreated negative control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).[11]

-

H₂DCFDA Staining: Prepare a 10 µM working solution of H₂DCFDA in pre-warmed, serum-free medium. Remove the drug-containing medium and wash the cells once with warm PBS.[11]

-

Incubation: Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.[11][12]

-

Wash: Discard the H₂DCFDA solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]

-

Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control.

Caption: Experimental workflow for evaluating anticancer properties.

Other Potential Biological Activities

While the anticancer properties are the most extensively studied, the this compound scaffold holds promise in other therapeutic areas.

Neuroprotective Potential

Structurally related tetrahydroquinolines and tetrahydroisoquinolines have demonstrated significant neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[13][14] The mechanisms are often linked to antioxidant and anti-excitotoxic properties.

-

Antioxidant Activity: Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes and upregulating key transcription factors like Nrf2 and Foxo1.[15]

-

Anti-Excitotoxicity: The related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent glutamate-induced cell death by acting as an antagonist at NMDA receptors, thereby preventing excessive Ca²⁺ influx.[16][17]

Given that the 8-amino group can modulate the electronic properties of the ring system, it is plausible that this compound derivatives could be designed to possess similar antioxidant and neuroprotective capabilities.

Antimicrobial Potential

The 8-aminoquinoline core is famously the basis for the antimalarial drug primaquine.[2][18] The mechanism of action for many antimicrobial quinolines involves their ability to chelate metal ions that are essential for microbial enzyme function and to disrupt the integrity of the cell membrane.[2] Metal complexes of 8-aminoquinoline derivatives, in particular, have shown efficacy against both Gram-negative bacteria and parasites.[18][19] Further investigation is warranted to determine if the hydrogenation of the quinoline ring to the tetrahydroquinoline scaffold retains or modifies this antimicrobial activity.

Conclusion and Future Directions

This compound is a versatile and highly druggable scaffold. Its most significant and validated potential lies in the development of anticancer agents, primarily through the potent and specific antagonism of the CXCR4 receptor and the induction of ROS-mediated apoptosis. The established synthetic routes and clear structure-activity relationships provide a solid foundation for further lead optimization.[20][21]

Future research should focus on:

-

Improving ADME Properties: While potent, many early derivatives may have suboptimal pharmacokinetic profiles. Efforts to improve metabolic stability and oral bioavailability are crucial.[22]

-

Exploring Neuroprotection: A systematic evaluation of this scaffold in models of neurodegeneration is a logical next step, leveraging the known mechanisms of related compounds.

-

Investigating Antimicrobial Activity: Screening programs against a broad panel of bacterial, fungal, and parasitic pathogens could uncover new leads for infectious diseases.

This guide provides the foundational knowledge and practical methodologies for researchers to effectively explore and harness the therapeutic potential of this promising chemical entity.

References

A complete list of all sources cited within this technical guide.

-

Wilson, R. J., Jecs, E., Miller, E. J., Nguyen, H. H., Tahirovic, Y. A., Truax, V. M., ... & Liotta, D. C. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS medicinal chemistry letters, 9(1), 17–22. Retrieved January 2, 2026, from [Link]

-

Zhang, C., et al. (2023). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Proceedings of the National Academy of Sciences, 120(15), e2219267120. Retrieved January 2, 2026, from [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from [Link]

-

TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). (n.d.). G-Biosciences. Retrieved January 2, 2026, from [Link]

-